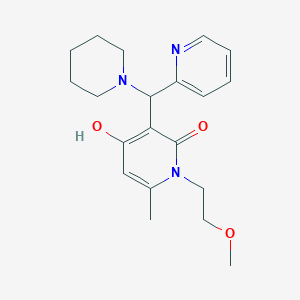
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H27N3O3 and its molecular weight is 357.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Hydroxy-1-(2-methoxyethyl)-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one, also known by its CAS number 939242-57-6, is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H25N3O2, with a molecular weight of 327.4 g/mol. The structure features a pyridine ring, a piperidine moiety, and a hydroxyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 939242-57-6 |
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, substituted pyridines have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that derivatives of pyridine could induce apoptosis in various cancer cell lines, suggesting that 4-hydroxy derivatives may possess similar effects due to their structural similarities .
Neuroprotective Effects
The piperidine component of the compound suggests potential neuroprotective properties. Compounds that interact with the central nervous system often exhibit protective effects against neurodegenerative diseases. A study on piperidine derivatives showed they could modulate neurotransmitter levels and provide neuroprotection in models of oxidative stress . This indicates that our compound may also influence neuronal health.
Anti-inflammatory Activity
Inflammation plays a crucial role in many chronic diseases. The presence of the hydroxyl group in the compound may enhance its ability to act as an anti-inflammatory agent. Research on similar compounds has shown that they can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Case Study 1: Anticancer Efficacy
In a preclinical study, a related compound demonstrated an IC50 value of approximately 10 µM against human cancer cell lines. This suggests that modifications in the structure, such as those found in this compound, could enhance or diminish this activity depending on the specific interactions at the molecular level .
Case Study 2: Neuroprotection
A study involving piperidine derivatives indicated that these compounds could protect against glutamate-induced toxicity in neuronal cultures. The protective effect was attributed to modulation of calcium influx and reduction of reactive oxygen species (ROS) production, which are critical factors in neuronal injury .
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15-14-17(24)18(20(25)23(15)12-13-26-2)19(16-8-4-5-9-21-16)22-10-6-3-7-11-22/h4-5,8-9,14,19,24H,3,6-7,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXHQDBPGSWHRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCCCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














